3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multi-step reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine (I₂) in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the modulation of various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties and ability to overcome chemoresistance.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Exhibits significant anticancer activity against various cancer cell lines.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-chloro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H12ClNO3/c16-10-2-3-11-14(6-10)18-7-12(17-11)9-1-4-13-15(5-9)20-8-19-13/h1-6,12,17H,7-8H2 |
InChI Key |
PUNXFSYDTCGGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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